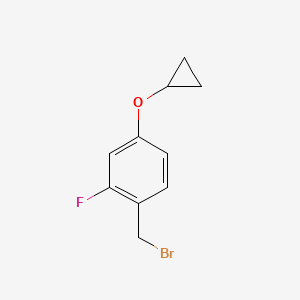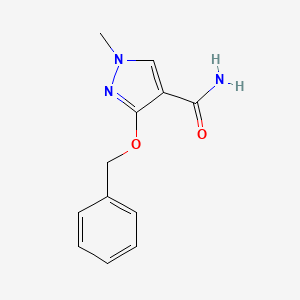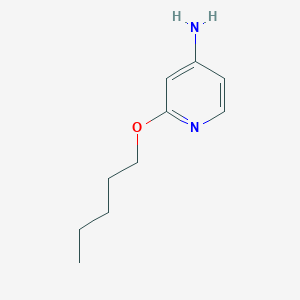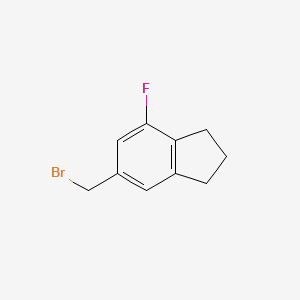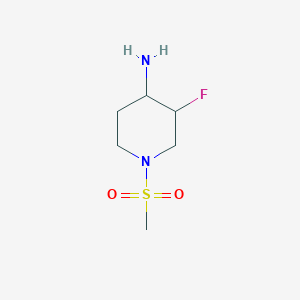
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethyl group on the cyclobutane ring makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which can be controlled using green solvents . Another approach involves metal-mediated stepwise difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may leverage large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods ensure the efficient and cost-effective production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism by which 3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)cyclobutane-1-carboxylic acid: Lacks the amino group but has similar difluoromethylation properties.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-Amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a difluoromethyl group on the cyclobutane ring.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
3-amino-1-(difluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
MTBVLXKEXIEOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


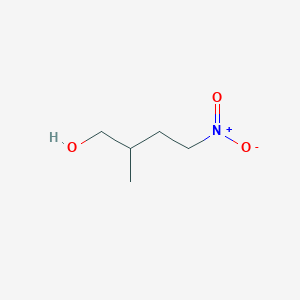
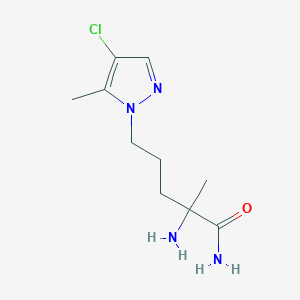
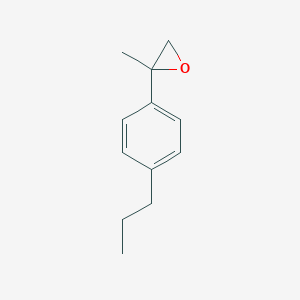
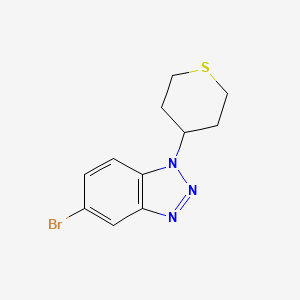
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
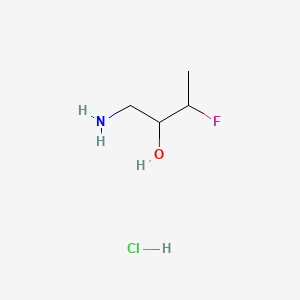
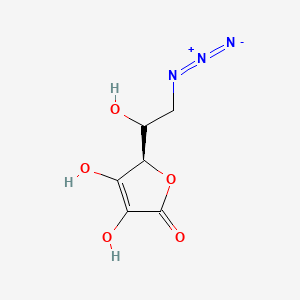

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
